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Compound of Interest

Compound Name: Imagabalin

Cat. No.: B1671733 Get Quote

Disclaimer: The clinical development of Imagabalin (PD-0332334) was terminated by Pfizer in

2009 during Phase III trials for Generalized Anxiety Disorder (GAD).[1] Consequently, detailed

quantitative data and complete experimental protocols from its early-phase clinical trials (Phase

I and Phase II) have not been made publicly available. This guide summarizes the known

information about Imagabalin and utilizes publicly available data from the structurally and

mechanistically similar compound, pregabalin, as a surrogate to illustrate the typical early-

phase clinical development for a gabapentinoid. This approach provides a scientifically

grounded, albeit hypothetical, reconstruction of Imagabalin's early clinical trial data and

protocols for research and drug development professionals.

Introduction to Imagabalin
Imagabalin was an investigational drug developed by Pfizer that acts as a ligand for the α2δ

subunit of voltage-dependent calcium channels, with a degree of selectivity for the α2δ-1

subunit over the α2δ-2 subunit.[2] As a member of the gabapentinoid class, its mechanism of

action is analogous to that of gabapentin and pregabalin.[3][4] The primary therapeutic

indication explored for Imagabalin was Generalized Anxiety Disorder (GAD).[2]

In 2009, Pfizer announced the discontinuation of the Phase III development program for

Imagabalin for GAD. The decision was not based on safety concerns but on the assessment

that the compound was unlikely to offer a significant benefit over existing therapies.
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Imagabalin, like other gabapentinoids, exerts its effects by binding to the α2δ-1 subunit of

voltage-gated calcium channels in the central nervous system. This binding reduces the influx

of calcium into presynaptic nerve terminals, which in turn modulates the release of excitatory

neurotransmitters such as glutamate and substance P. This modulation of neurotransmitter

release is believed to be the basis for the anxiolytic, analgesic, and anticonvulsant properties of

this class of drugs.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1671733?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Presynaptic Neuron

Postsynaptic Neuron

Imagabalin

α2δ-1 Subunit

Binds to

Voltage-Gated
Calcium Channel

Modulates

Ca²⁺ Influx

Reduces

Synaptic Vesicle
(Glutamate)

Triggers
Fusion

Neurotransmitter
Release

Glutamate
Receptor

Activates

Neuronal
Depolarization

Opens

Postsynaptic
Signaling

Click to download full resolution via product page

Figure 1: Simplified signaling pathway of Imagabalin's mechanism of action.
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Hypothetical Early-Phase Clinical Trial Data for
Imagabalin
The following tables are constructed based on typical findings for gabapentinoids, particularly

pregabalin, in early-phase clinical trials. These are intended to be illustrative of the data that

would have been collected for Imagabalin.

Phase I studies for a new chemical entity like Imagabalin would have focused on safety,

tolerability, and pharmacokinetics in healthy volunteers. These are typically single ascending

dose (SAD) and multiple ascending dose (MAD) studies.

Experimental Protocol (Hypothetical):

A randomized, double-blind, placebo-controlled, single- and multiple-dose escalation study in

healthy adult subjects.

SAD Component: Cohorts of subjects would receive a single oral dose of Imagabalin (e.g.,

25 mg, 50 mg, 100 mg, 200 mg, 400 mg, 600 mg) or placebo. Blood and urine samples

would be collected at predefined intervals to determine pharmacokinetic parameters.

MAD Component: Cohorts of subjects would receive multiple oral doses of Imagabalin (e.g.,

150 mg/day, 300 mg/day, 450 mg/day, 600 mg/day) or placebo for a specified duration (e.g.,

7-14 days) to assess steady-state pharmacokinetics and accumulation.

Food Effect Component: A crossover study to evaluate the effect of a high-fat meal on the

pharmacokinetics of a single oral dose of Imagabalin.

Table 1: Hypothetical Single-Dose Pharmacokinetic Parameters of Imagabalin

Dose Cmax (ng/mL) Tmax (hr)
AUC
(ng·hr/mL)

t½ (hr)

150 mg 4,000 1.0 25,000 6.5

300 mg 8,500 1.0 52,000 6.5

600 mg 16,000 1.5 100,000 6.3
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Data are hypothetical and based on the pharmacokinetic profile of pregabalin.

Table 2: Hypothetical Multiple-Dose (Steady-State) Pharmacokinetic Parameters of Imagabalin

Dosing
Regimen

Cmax,ss
(ng/mL)

Cmin,ss
(ng/mL)

AUCss
(ng·hr/mL)

Accumulation
Ratio

150 mg BID 5,000 2,000 60,000 ~2.4

300 mg BID 10,000 4,000 120,000 ~2.3

Data are hypothetical and based on the pharmacokinetic profile of pregabalin.

Safety and tolerability would be assessed through the monitoring of adverse events (AEs), vital

signs, electrocardiograms (ECGs), and clinical laboratory tests.

Table 3: Hypothetical Incidence of Common Treatment-Emergent Adverse Events in a Multiple

Ascending Dose Study of Imagabalin

Adverse
Event

Placebo
(n=20)

150 mg/day
(n=20)

300 mg/day
(n=20)

450 mg/day
(n=20)

600 mg/day
(n=20)

Dizziness 5% 15% 30% 45% 55%

Somnolence 10% 20% 35% 50% 60%

Headache 15% 10% 15% 10% 15%

Nausea 5% 5% 10% 5% 10%

Ataxia 0% 0% 5% 10% 15%

Data are hypothetical and based on the known side-effect profile of gabapentinoids.

Hypothetical Phase II Clinical Trial Design for
Imagabalin in GAD
Following the establishment of a safe and tolerable dose range in Phase I, Phase II studies

would have been conducted to evaluate the efficacy and further assess the safety of
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Imagabalin in patients with GAD.

Experimental Protocol (Hypothetical):

A randomized, double-blind, placebo-controlled, parallel-group, fixed-dose study in adult

patients with a primary diagnosis of GAD (DSM-IV criteria).

Participants: Adult outpatients with a Hamilton Anxiety Rating Scale (HAM-A) total score ≥

20.

Intervention: Patients would be randomized to receive Imagabalin (e.g., 150 mg/day, 300

mg/day, 450 mg/day, 600 mg/day), an active comparator (e.g., a benzodiazepine or an

SSRI), or placebo for 8-12 weeks.

Primary Efficacy Endpoint: Change from baseline in the total HAM-A score at the end of

treatment.

Secondary Efficacy Endpoints: Change from baseline in the psychic and somatic anxiety

subscales of the HAM-A, Clinical Global Impression of Severity (CGI-S) and Improvement

(CGI-I) scores, and response rates (≥50% reduction in HAM-A).

Mandatory Visualizations
The following diagrams illustrate the likely experimental workflow for the early clinical

development of Imagabalin and a logical diagram of the dose-escalation strategy.
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Figure 2: Hypothetical experimental workflow for the clinical development of Imagabalin.
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Figure 3: Logical diagram of a typical dose-escalation scheme in a Phase I trial.
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Conclusion
While the discontinuation of Imagabalin's development has resulted in a lack of publicly

available, detailed early-phase clinical trial data, its known mechanism of action and the

extensive data on similar compounds like pregabalin allow for a reasonable reconstruction of

its likely early clinical development path. The hypothetical data and protocols presented in this

guide are intended to provide a framework for understanding the safety, tolerability,

pharmacokinetic, and efficacy assessments that would have been conducted. For researchers

and drug development professionals, this serves as a valuable case study on the evaluation of

a gabapentinoid for a neurological disorder, highlighting the critical decision points in clinical

development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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